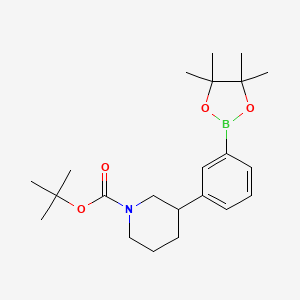

![molecular formula C15H16O6 B12304424 6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-](/img/structure/B12304424.png)

6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

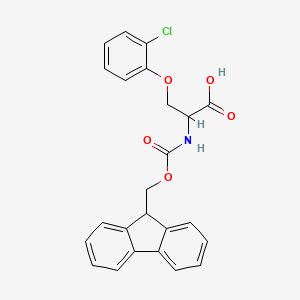

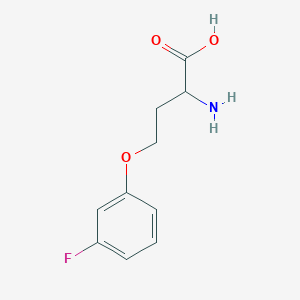

Isoaltenuene is a metabolite produced by the fungus Alternaria alternata. It is a diastereoisomer of altenuene, with an inverted configuration at the C-2’ position. The compound has been isolated from rice cultures of Alternaria alternata and purified using semipreparative high-performance liquid chromatography (HPLC). The structure of isoaltenuene has been elucidated using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Isoaltenuene is typically isolated from cultures of Alternaria alternata. The process involves growing the fungus on a suitable medium, such as rice, and then extracting the metabolites. The crude extract is then subjected to semipreparative HPLC to purify isoaltenuene. The structure is confirmed using UV, IR, MS, and NMR spectroscopy .

Chemical Reactions Analysis

Isoaltenuene undergoes various chemical reactions, including hydroxylation and methylation. These reactions are typically carried out using specific reagents and conditions. For example, hydroxylation can be achieved using hydroxylating agents, while methylation can be carried out using methylating agents. The major products formed from these reactions include hydroxylated and methylated derivatives of isoaltenuene .

Scientific Research Applications

Isoaltenuene has several scientific research applications. It has been studied for its phytotoxic activity on tomato leaves, although it shows only minor activity at certain concentrations. Additionally, isoaltenuene has been investigated for its potential antibacterial properties, particularly against Staphylococcus aureus . The compound is also used as a reference standard in analytical chemistry, particularly in the development of liquid chromatography-mass spectrometry (LC-MS/MS) methods for the detection and quantification of mycotoxins .

Mechanism of Action

The mechanism of action of isoaltenuene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Staphylococcus aureus suggests that it may interfere with bacterial cell wall synthesis or other essential cellular processes. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Isoaltenuene is structurally similar to other metabolites produced by Alternaria fungi, such as altenuene, dihydroaltenuenes, and dehydroaltenuenes. These compounds share a common dibenzopyrone core structure but differ in their stereochemistry and functional groups. Isoaltenuene is unique due to its specific configuration at the C-2’ position, which distinguishes it from its isomers and other related compounds .

Properties

IUPAC Name |

2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

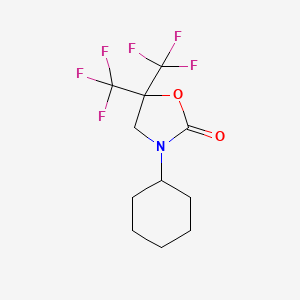

![[5-(5-Acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylbutanoate](/img/structure/B12304342.png)

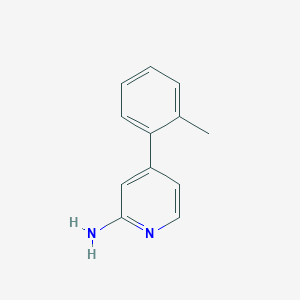

![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)

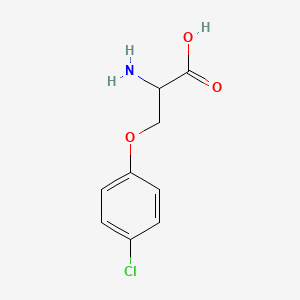

![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)

![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)

![rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B12304381.png)